![molecular formula C22H24N4 B3862670 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3862670.png)
4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline
Overview
Description
4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline involves the binding of the compound to the 5-HT1A receptor. This binding activates the receptor, leading to a cascade of biochemical events that ultimately result in changes in the activity of certain neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline are complex and varied. This compound has been found to have a number of effects on the activity of neurons in the brain, including changes in neurotransmitter release, receptor sensitivity, and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline in lab experiments is its high selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the function of this receptor in isolation, without interference from other receptors or neurotransmitters. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation in some experiments.
Future Directions
There are a number of potential future directions for research on 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline. One area of interest is the development of more potent analogs of this compound, which could be used to achieve higher levels of receptor activation in experiments. Another area of interest is the study of the long-term effects of this compound on the brain, including its potential role in the treatment of mood and anxiety disorders. Finally, there is also interest in exploring the potential applications of this compound in other areas of scientific research, such as drug development and neuropharmacology.
Scientific Research Applications
The most common application of 4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline in scientific research is as a tool for studying the function of certain receptors in the brain. This compound has been found to bind selectively to a specific type of receptor known as the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-16-13-22(24-20-15-18-6-4-5-17(18)14-19(16)20)26-11-9-25(10-12-26)21-7-2-3-8-23-21/h2-3,7-8,13-15H,4-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPCCSSWYBXSDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C3CCCC3=C2)N4CCN(CC4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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